9,13-Di-cis-retinoic acid

Descripción general

Descripción

“9,13-Di-cis-retinoic Acid” is a metabolite of 9-cis Retinoic Acid . It plays a crucial role in various physiological functions, particularly in maintaining normal vision . It induces liver fibrosis through activating transforming growth factor-β .

Synthesis Analysis

The synthesis of 9,13-Di-cis-retinoic Acid involves several elusive steps in the metabolic synthesis . It is identified as an endogenous RXR ligand in mice . The metabolic and nutrimetabolic pathways for the endogenous synthesis of 9CDHRA from related 13,14-dihydro retinoids, 9- cis retinoids, and 9- cis- 13,14-dihydro retinoids are also explored .

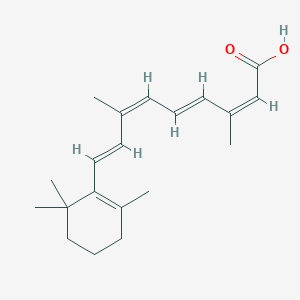

Molecular Structure Analysis

The molecular formula of 9,13-Di-cis-retinoic Acid is C20H28O2 . It has a molecular weight of 300.44 .

Physical And Chemical Properties Analysis

9,13-Di-cis-retinoic Acid appears as yellow crystals . It has a melting point of 189-191 °C . It is soluble in most organic solvents, fats, and oils; sparingly soluble in water . It is unstable to light, oxygen, and heat .

Aplicaciones Científicas De Investigación

Neurological Disorders

9-cis,13-cis-Retinoic acid: has been studied for its effects on neurological conditions. For instance, it has been associated with the induction of depression-like behavior by altering the activity of dentate granule cells in the brain . This suggests a potential application in understanding and possibly mitigating the neurological side effects of retinoids.

RXR Ligand Activity

This compound acts as an endogenous ligand for retinoid X receptors (RXRs), which are crucial for a variety of physiological processes . The identification of 9-cis,13-cis-Retinoic acid as an RXR ligand opens up research avenues in the study of RXR-related pathways and their implications in health and disease.

Anti-inflammatory and Anti-tumor Properties

9-cis,13-cis-Retinoic acid: has demonstrated anti-inflammatory and anti-tumor actions. It mediates its effects through RAR-β and RAR-α receptors and has been shown to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This positions it as a potential therapeutic agent for inflammatory and cancer-related research.

Neuroprotection in Parkinson’s Disease

The compound has shown promise in neurodegenerative disorders like Parkinson’s disease. It favors the survival of dopamine cells and induces neuroprotection, which could be significant in developing treatments for such conditions .

Cell Differentiation and Remyelination

Research has indicated that 9-cis,13-cis-Retinoic acid can induce differentiation of oligodendrocyte precursor cells and promote remyelination . This is particularly relevant in the context of demyelinating diseases like multiple sclerosis.

Lymphangiogenesis

The compound has been implicated in inducing lymphangiogenesis in lymphatic endothelial cells . This application is vital for understanding and treating conditions related to the lymphatic system and its functions.

Mecanismo De Acción

Target of Action

The primary target of 9-cis,13-cis-Retinoic acid is the Retinoid X Receptors (RXRs) . RXRs are ligand-activated transcription factors that heterodimerize with a number of nuclear hormone receptors, thereby controlling a variety of physiological processes .

Mode of Action

9-cis,13-cis-Retinoic acid acts as an RXR ligand . It binds to RXRs and transactivates them in various assays . This interaction with RXRs leads to changes in the transcriptional activities of several nuclear receptor signaling pathways .

Biochemical Pathways

The metabolic synthesis of 9-cis,13-cis-Retinoic acid involves a series of dihydroretinoids, including all-trans-13,14-dihydroretinoic acid (ATDHRA) and its stereoisomer 9-cis-13,14-dihydroretinoic acid (9CDHRA) . This metabolic pathway represents a novel, fully or partly independent pathway for vitamin A activity .

Pharmacokinetics

Studies on related compounds like 13-cis-retinoic acid suggest that these compounds have a short elimination half-life . The bioavailability of 9-cis,13-cis-Retinoic acid in humans and its impact on bioavailability is yet to be determined.

Result of Action

The activation of RXRs by 9-cis,13-cis-Retinoic acid leads to changes in the transcriptional activities of several nuclear receptor signaling pathways . This can have various molecular and cellular effects, including the regulation of cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 9-cis,13-cis-Retinoic acid can be influenced by various environmental factors. For instance, the nutritional or nutrimetabolic origin of 9-cis,13-cis-Retinoic acid can affect its endogenous levels and thus its physiological relevance

Safety and Hazards

When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .

Propiedades

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-CDMOMSTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858776 | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

9,13-Di-cis-retinoic acid | |

CAS RN |

5352-74-9 | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

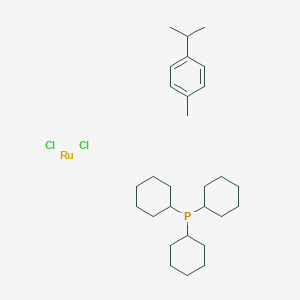

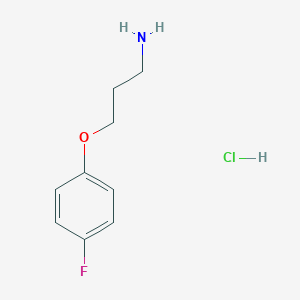

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)